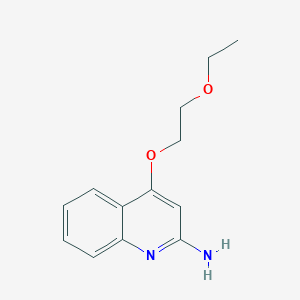
4-(2-Ethoxyethoxy)quinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethoxyethoxy)quinolin-2-amine is a quinoline derivative with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with an ethoxyethoxy group at the 4-position and an amine group at the 2-position .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)quinolin-2-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functionalization . Another method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods offer operational simplicity and can be environmentally friendly.
Industrial Production Methods
Industrial production of quinoline derivatives often employs classical synthesis protocols such as the Skraup, Doebner-Von Miller, and Friedländer syntheses . These methods are well-established and can be scaled up for large-scale production. Green chemistry approaches, such as using heterogeneous catalysts and solvent-free conditions, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
4-(2-Ethoxyethoxy)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the amine and ethoxyethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinolines .
科学的研究の応用
4-(2-Ethoxyethoxy)quinolin-2-amine has several scientific research applications:
作用機序
The mechanism of action of 4-(2-Ethoxyethoxy)quinolin-2-amine involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis . They can also modulate signaling pathways involved in cell proliferation and apoptosis . The specific molecular targets and pathways depend on the functional groups present on the quinoline core .
類似化合物との比較
Similar Compounds
Quinolin-2-ones: These compounds share a similar quinoline core but differ in their functional groups.
Phenanthridin-6-ones: These compounds have a similar bicyclic structure but with different substituents.
4-[2-(Diethylamino)ethylamino]quinolin-7-ol: This compound has a similar structure but with different substituents at the 4-position.
Uniqueness
4-(2-Ethoxyethoxy)quinolin-2-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxyethoxy group at the 4-position and the amine group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
4-(2-ethoxyethoxy)quinolin-2-amine |
InChI |
InChI=1S/C13H16N2O2/c1-2-16-7-8-17-12-9-13(14)15-11-6-4-3-5-10(11)12/h3-6,9H,2,7-8H2,1H3,(H2,14,15) |
InChIキー |
WXXDQKIIJFFHFV-UHFFFAOYSA-N |
正規SMILES |
CCOCCOC1=CC(=NC2=CC=CC=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


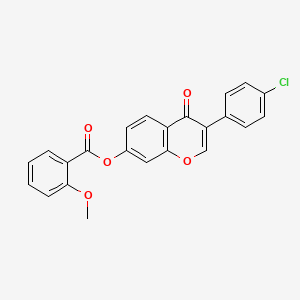
![[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B14114863.png)
![4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile](/img/structure/B14114882.png)




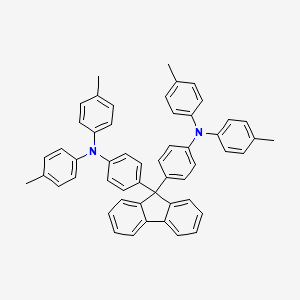

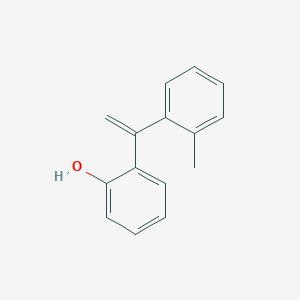
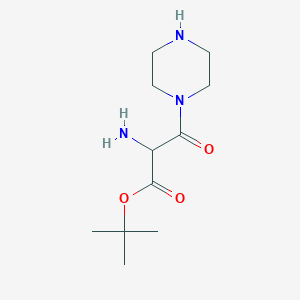
![N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B14114934.png)
![5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14114940.png)
![4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile](/img/structure/B14114943.png)
